Oxygen difluoride

Vue d'ensemble

Description

Oxygen difluoride appears as a colorless poisonous gas with a strong peculiar odor. Highly toxic by inhalation. Corrosive to skin and eyes. Can explode on contact with water. Decomposes to toxic gaseous fluorine if heated to high temperature. Prolonged exposure of the containers to high heat may result in their violent rupturing and rocketing. Used as an oxidizer for propellants.

This compound is an oxygen halide.

Propriétés

Numéro CAS |

7783-41-7 |

|---|---|

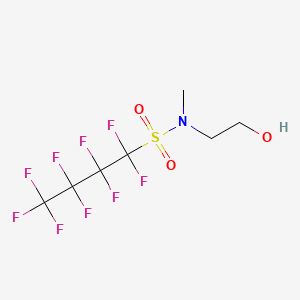

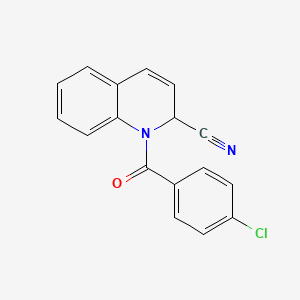

Formule moléculaire |

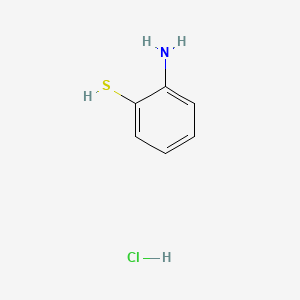

OF2 F2O |

Poids moléculaire |

53.996 g/mol |

Nom IUPAC |

fluoro hypofluorite |

InChI |

InChI=1S/F2O/c1-3-2 |

Clé InChI |

UJMWVICAENGCRF-UHFFFAOYSA-N |

Impuretés |

The gas had a purity range of 70 to 90%, the impurities being chiefly oxygen and nitrogen ... . ... 97% /pure/, with oxygen and carbon tetrafluoride being the main impurities. |

SMILES |

O(F)F |

SMILES canonique |

O(F)F |

Point d'ébullition |

-230 °F at 760 mm Hg (NIOSH, 2016) -144.75 °C -145 °C -230°F |

Color/Form |

COLORLESS GAS; YELLOWISH-BROWN WHEN LIQUID Colorless gas [Note: Shipped as a nonliquefied compressed gas]. |

Densité |

1.90 at -224 °C (LIQ) 1.88(relative gas density) |

melting_point |

-371 °F (NIOSH, 2016) -223.8 °C -224 °C -371°F |

| 7783-41-7 | |

Description physique |

Oxygen difluoride appears as a colorless poisonous gas with a strong peculiar odor. Highly toxic by inhalation. Corrosive to skin and eyes. Can explode on contact with water. Decomposes to toxic gaseous fluorine if heated to high temperature. Prolonged exposure of the containers to high heat may result in their violent rupturing and rocketing. Used as an oxidizer for propellants. COLOURLESS COMPRESSED GAS WITH CHARACTERISTIC ODOUR. Colorless, poisonous gas with a peculiar, foul odor. Colorless gas with a peculiar, foul odor. [Note: Shipped as a nonliquefied compressed gas.] |

Pictogrammes |

Oxidizer; Corrosive; Acute Toxic |

Durée de conservation |

GAS MAY BE KEPT OVER WATER UNCHANGED FOR A MONTH |

Solubilité |

0.02 % (NIOSH, 2016) 6.8 ML GAS/100 ML WATER @ 0 °C INSOL IN HOT WATER; SLIGHTLY SOL IN ALKALI & ACID SLIGHTLY SOL IN WATER Slightly sol in alcohol Solubility in water, ml/100ml at 0 °C: 6.8 (reacts slowly) 0.02% |

Synonymes |

fluorine monoxide oxyfluoride |

Densité de vapeur |

Relative vapor density (air = 1): 1.9 1.88 |

Pression de vapeur |

greater than 1 atm (NIOSH, 2016) 760 MM HG @ -144.6 °C >1 atm |

Origine du produit |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.